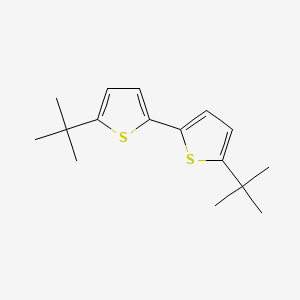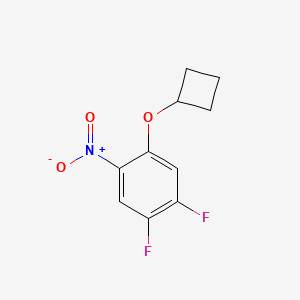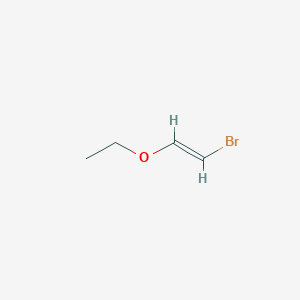
1-Bromo-2-ethoxyethene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-ethoxyethene is an organic compound with the molecular formula C4H7BrO. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both a bromine atom and an ethoxy group attached to an ethene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-ethoxyethene can be synthesized through the bromination of 2-ethoxyethanol. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination of the ethoxyethene.
Industrial Production Methods: On an industrial scale, this compound is produced using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-ethoxyethene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Addition Reactions: The double bond in the ethene moiety can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Elimination Reactions: Under basic conditions, this compound can undergo elimination to form ethoxyacetylene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Addition: Bromine (Br2) or hydrogen bromide (HBr) in inert solvents like carbon tetrachloride (CCl4).
Elimination: Strong bases such as potassium tert-butoxide (t-BuOK) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products:
Substitution: 2-Ethoxyethanol, 2-ethoxyacetonitrile, and ethoxyethylamine.
Addition: 1,2-Dibromo-2-ethoxyethane and 2-bromo-2-ethoxyethanol.
Elimination: Ethoxyacetylene.
Applications De Recherche Scientifique
1-Bromo-2-ethoxyethene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways involving halogenated compounds.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents, particularly those targeting cancer and infectious diseases.
Industry: this compound is employed in the production of specialty chemicals, polymers, and surfactants.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-ethoxyethene involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, allowing the formation of new carbon-nucleophile bonds. In addition reactions, the double bond in the ethene moiety reacts with electrophiles to form addition products. The compound’s reactivity is influenced by the electron-donating effect of the ethoxy group, which stabilizes the transition state and intermediates during reactions.
Comparaison Avec Des Composés Similaires
1-Bromo-2-ethoxyethane: Similar in structure but lacks the double bond, making it less reactive in addition reactions.
2-Bromoethyl ethyl ether: Contains a similar bromine and ethoxy group but differs in the position of the ethoxy group.
2-Ethoxyethyl bromide: Similar functional groups but different connectivity, leading to different reactivity patterns.
Uniqueness: 1-Bromo-2-ethoxyethene is unique due to the presence of both a bromine atom and an ethoxy group attached to an ethene backbone. This combination of functional groups imparts distinct reactivity, making it a valuable compound in various chemical transformations and industrial applications.
Propriétés
Formule moléculaire |
C4H7BrO |
|---|---|
Poids moléculaire |
151.00 g/mol |
Nom IUPAC |
(E)-1-bromo-2-ethoxyethene |
InChI |
InChI=1S/C4H7BrO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3+ |
Clé InChI |
BCFCTTHZFYZOHT-ONEGZZNKSA-N |
SMILES isomérique |
CCO/C=C/Br |
SMILES canonique |
CCOC=CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


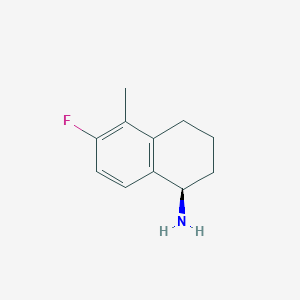
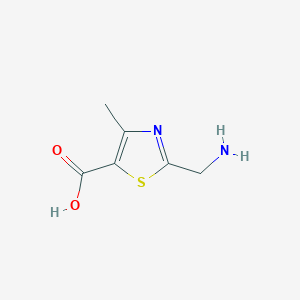
![4-Bromothieno[2,3-c]pyridin-7-amine](/img/structure/B13033939.png)

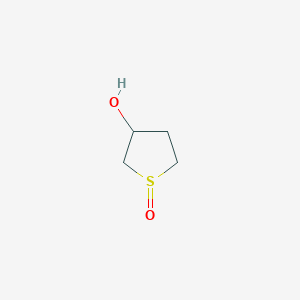


![7-Bromo-4-chloro-3-methylthieno[3,2-c]pyridine](/img/structure/B13033962.png)
![Tert-Butyl 2-Benzyl-3A-(4-Chlorophenyl)-6-Oxo-1,3,4,6A-Tetrahydropyrrolo[3,4-C]Pyrrole-5-Carboxylate](/img/structure/B13033964.png)
![(S)-3-Amino-7-bromo-2,3-dihydrobenzo[B][1,4]oxazepin-4(5H)-one hcl](/img/structure/B13033968.png)

